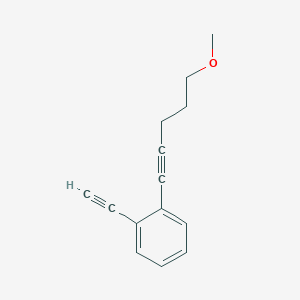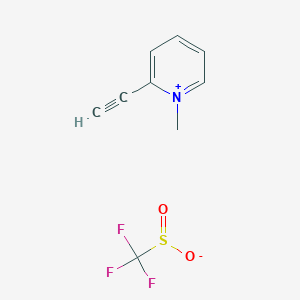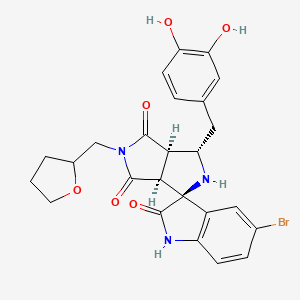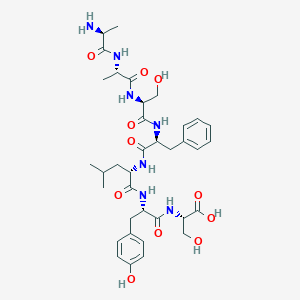![molecular formula C18H21NO2 B12617626 (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine CAS No. 920803-03-8](/img/structure/B12617626.png)
(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine: is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a morpholine ring with a methyl substitution. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Benzyl Protection: The phenol group of 4-hydroxybenzaldehyde is protected using benzyl chloride in the presence of a base such as sodium hydroxide to form 4-(benzyloxy)benzaldehyde.
Formation of Morpholine Ring: The protected benzaldehyde is then reacted with ®-4-methylmorpholine in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various chemical transformations.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Cell Signaling: It can modulate cell signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Medicine:
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new therapeutic agents targeting various diseases.
Diagnostics: It can be used in the development of diagnostic tools for detecting specific biomolecules.
Industry:
Polymer Synthesis: The compound is used in the production of polymers with unique mechanical and thermal properties.
Coatings: It is used in the formulation of coatings with enhanced durability and resistance to environmental factors.
作用机制
The mechanism of action of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. The morpholine ring can interact with cell membrane receptors, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds share structural similarities and exhibit antimicrobial and anti-inflammatory activities.
2-Phenyl-quinoline-4-carboxylic Acid Derivatives: These compounds have similar aromatic structures and are known for their antibacterial properties.
Uniqueness:
Structural Features: The presence of both a benzyloxy group and a morpholine ring in (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine provides unique chemical and biological properties not found in other similar compounds.
Versatility: The compound’s ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
920803-03-8 |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC 名称 |
(2R)-4-methyl-2-(4-phenylmethoxyphenyl)morpholine |
InChI |
InChI=1S/C18H21NO2/c1-19-11-12-20-18(13-19)16-7-9-17(10-8-16)21-14-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3/t18-/m0/s1 |
InChI 键 |
XBPOBFMQSIHNBW-SFHVURJKSA-N |
手性 SMILES |
CN1CCO[C@@H](C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
规范 SMILES |
CN1CCOC(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid](/img/structure/B12617554.png)
![3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one](/img/structure/B12617558.png)

![4,4'-Dimethyl[1,1'-bi(cyclohexane)]-4,4'-diol](/img/structure/B12617572.png)
![4-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12617573.png)

![6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12617581.png)
![(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B12617586.png)
![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12617600.png)
![2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid](/img/structure/B12617606.png)


![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12617620.png)

